molecular formula C17H17N3O3S B11022190 2-[(2-methylpropyl)amino]-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-4-carboxamide

2-[(2-methylpropyl)amino]-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B11022190
M. Wt: 343.4 g/mol
InChI Key: GRPKEJJZRXKNTD-UHFFFAOYSA-N
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Description

2-[(2-methylpropyl)amino]-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-4-carboxamide is a complex organic compound that features a thiazole ring, a chromenone moiety, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methylpropyl)amino]-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction.

    Coupling with Chromenone: The chromenone moiety can be introduced via a nucleophilic substitution reaction, where the amino group of the thiazole reacts with a halogenated chromenone derivative.

    Amidation: The final step involves the formation of the amide bond, typically through a condensation reaction between the carboxylic acid derivative of the chromenone and the amine group on the thiazole.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the chromenone moiety.

    Reduction: Reduction reactions can target the carbonyl groups in the chromenone or the amide linkage.

    Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenated reagents and bases like sodium hydride (NaH) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazole and chromenone derivatives.

Biology

Biologically, 2-[(2-methylpropyl)amino]-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-4-carboxamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its structural features allow it to interact with various biological targets, making it a promising candidate for the treatment of diseases such as cancer and bacterial infections.

Industry

Industrially, this compound could be used in the development of new pharmaceuticals or as a chemical intermediate in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of 2-[(2-methylpropyl)amino]-N-(2-oxo-2H-chromen-6-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets, potentially inhibiting their function or altering their activity. This interaction can trigger a cascade of biochemical events leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C17H17N3O3S

Molecular Weight

343.4 g/mol

IUPAC Name

2-(2-methylpropylamino)-N-(2-oxochromen-6-yl)-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C17H17N3O3S/c1-10(2)8-18-17-20-13(9-24-17)16(22)19-12-4-5-14-11(7-12)3-6-15(21)23-14/h3-7,9-10H,8H2,1-2H3,(H,18,20)(H,19,22)

InChI Key

GRPKEJJZRXKNTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=NC(=CS1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3

Origin of Product

United States

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